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molecular formula C11H15BrN2Si B8717202 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-

Cat. No. B8717202
M. Wt: 283.24 g/mol
InChI Key: ZSRYPXGFMUQEPM-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

To a solution of 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridin (B-5-3) (5 g, 17.8 mmol) in THF (50 mL) was added 2 N HCl (20 mL). The mixture was stirred at reflux overnight. HPLC showed the reaction was complete. After the mixture was concentrated under reduced pressure, the residue was dissolved in aqueous NaHCO3 (20 mL) and extracted with EtOAc (10 mL×3). The organic layer was washed with saturated aqueous NaCl, dried over Na2SO4 and concentrated to give crude product, which was purified via prep. HPLC to give 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (B-5-4) (2 g, 53.2%) as a pale solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH3:11])=[C:9]([Si](C)(C)C)[NH:8][C:5]2=[N:6][CH:7]=1.Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([CH3:11])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(=C2C)[Si](C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in aqueous NaHCO3 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified via prep

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 53.2%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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